Dephostatin

Descripción general

Descripción

La Defostatina es un inhibidor selectivo de las proteínas tirosina fosfatasas, incluidas CD45 y SHPTP-1. Originalmente se aisló del caldo de cultivo de una cepa de Streptomyces MJ742-NF5. La Defostatina es conocida por su papel en la transducción de señales, la transformación neoplásica y el control de la progresión del ciclo celular mediante la regulación de la fosforilación y desfosforilación de tirosina .

Métodos De Preparación

La Defostatina se puede sintetizar utilizando un grupo protector de sililo eliminable con tampón de fluoruro de hidrógeno y fluoruro de sodio sin dañar el grupo N-nitrosamino lábil . El compuesto es soluble en dimetilsulfóxido a 22 mg/ml e insoluble en agua . Los métodos de producción industrial implican el aislamiento de defostatina del caldo de cultivo de Streptomyces MJ742-NF5 .

Análisis De Reacciones Químicas

La Defostatina sufre diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen fluoruro de hidrógeno, fluoruro de sodio y tetrahidrofurano . Los principales productos formados a partir de estas reacciones incluyen la propia defostatina y sus análogos, como metil-3,4-defostatina y etil-3,4-defostatina .

Aplicaciones Científicas De Investigación

La Defostatina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La Defostatina ejerce sus efectos inhibiendo las proteínas tirosina fosfatasas, incluidas CD45 y SHPTP-1 . Interfiere con la señalización a través de los sistemas reguladores de dos componentes SsrA-SsrB y PmrB-PmrA en Salmonella, restaurando la sensibilidad al antibiótico colistina . La oxidación de proteínas inducida por defostatina también puede contribuir a sus efectos .

Comparación Con Compuestos Similares

La Defostatina es única en su inhibición selectiva de las proteínas tirosina fosfatasas y su capacidad para elevar los niveles de calcio movilizando calcio de las reservas intracelulares . Compuestos similares incluyen:

Metil-3,4-defostatina: Un análogo estable de la defostatina que no inhibe la proteína tirosina fosfatasa asociada a CD45.

Etil-3,4-defostatina: Otro análogo estable que inhibe las proteínas tirosina fosfatasas intracelulares PTP1B y SHPTP-1.

Estos análogos comparten propiedades inhibitorias similares pero difieren en su estabilidad y objetivos específicos .

Actividad Biológica

Dephostatin is a naturally occurring protein-tyrosine phosphatase (PTP) inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of diabetes treatment and bacterial virulence inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Discovered in 1993, this compound is derived from the bacterium Streptomyces and has been shown to selectively inhibit various PTPs, including PTP1B and SHPTP-1. These enzymes play crucial roles in cellular signaling pathways that regulate insulin sensitivity and other metabolic processes .

This compound's primary mechanism involves the inhibition of PTPs, which leads to increased tyrosine phosphorylation of key proteins involved in insulin signaling. This action enhances glucose uptake by cells and promotes insulin sensitivity, making this compound a potential therapeutic agent for diabetes mellitus .

Key Mechanisms:

- Inhibition of PTPs : Inhibits PTP1B and SHPTP-1, leading to increased phosphorylation of insulin receptor substrates.

- Activation of Akt : Promotes the activation of Akt, a key player in glucose metabolism.

- GLUT4 Translocation : Facilitates the movement of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake .

Biological Activity in Diabetes Treatment

Research has demonstrated that this compound analogues exhibit significant antidiabetic effects. For example, Et-3,4-dephostatin was shown to reduce blood glucose levels in KK-Ay mice models after oral administration . A summary of findings related to its antidiabetic activity is presented below:

Inhibition of Bacterial Virulence

In addition to its metabolic effects, this compound has been identified as a potent inhibitor of bacterial virulence factors. Recent studies have shown that it disrupts key signaling pathways in Salmonella, restoring sensitivity to colistin, an antibiotic often used as a last resort against Gram-negative infections .

Key Findings:

- Virulence Reduction : this compound significantly attenuates Salmonella virulence in vitro and in vivo by inhibiting intracellular signaling pathways crucial for its survival and pathogenicity.

- Restoration of Antibiotic Efficacy : By disrupting two-component regulatory systems, this compound enhances the effectiveness of colistin against resistant strains .

Case Studies and Research Findings

Several case studies have illustrated the practical applications and effectiveness of this compound in both diabetes management and bacterial infection control:

- Diabetes Management : A study involving diabetic mouse models highlighted the efficacy of this compound analogues in lowering blood glucose levels and improving insulin sensitivity through enhanced signaling pathways.

- Infection Control : In murine models infected with Salmonella, treatment with this compound resulted in significantly reduced bacterial loads, demonstrating its potential as an anti-infective agent .

Propiedades

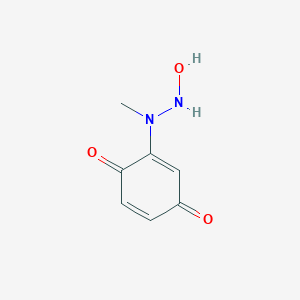

IUPAC Name |

N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934304 | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-30-3 | |

| Record name | Dephostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.